molecular formula C10H14ClNO2 B566945 Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS No. 1263378-68-2

Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No. B566945
M. Wt: 215.677
InChI Key: PMFQSOTUHJSZHY-UHFFFAOYSA-N
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Description

“Methyl 3-(1-aminoethyl)benzoate hydrochloride” is an organic compound with the CAS Number: 1263378-68-2 . It has a molecular weight of 215.68 and its linear formula is C10H14ClNO2 . It is a solid substance and its IUPAC name is methyl 3-[(1S)-1-aminoethyl]benzoate hydrochloride .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1-aminoethyl)benzoate hydrochloride” is represented by the InChI code: 1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 . The canonical SMILES representation is CC(C1=CC(=CC=C1)C(=O)OC)N.Cl .


Physical And Chemical Properties Analysis

“Methyl 3-(1-aminoethyl)benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 215.67 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 215.0713064 g/mol . The topological polar surface area is 52.3 Ų and it has 14 heavy atoms .

Scientific Research Applications

Role in Synthetic Chemistry and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound with a structure related to Methyl 3-(1-aminoethyl)benzoate hydrochloride, is recognized for its versatility in organic synthesis, serving as a precursor for compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its utility in the synthesis of bioactive molecules highlights its importance in drug development processes. The synthetic versatility of methyl-2-formyl benzoate underscores the potential of Methyl 3-(1-aminoethyl)benzoate hydrochloride in similar pharmaceutical and synthetic chemistry applications (Farooq & Ngaini, 2019).

Analytical Chemistry and Environmental Science

Analytical methods for sugar determination in marine samples review the role of compounds like 3‐methyl‐2‐benzo thiazoline hydrazone hydrochloride, which, despite its distinct function, shares a contextual link with the targeted chemical through its application in analytical chemistry. This illustrates the importance of such compounds in environmental science, particularly in biogeochemical studies and the analysis of organic matter in aquatic ecosystems (Panagiotopoulos & Sempéré, 2005).

Neurochemistry and Pharmacology

Investigations into the neurochemistry and neurotoxicity of certain compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), offer a glimpse into the broader realm of research on neurotransmission and the potential effects of structurally related chemicals on cognitive and neurological functions. This area of research is critical for understanding the mechanisms through which certain compounds interact with the nervous system, which could be relevant for compounds with similar properties to Methyl 3-(1-aminoethyl)benzoate hydrochloride (McKenna & Peroutka, 1990).

Epigenetics and Toxicology

Studies on the epigenetic effects of environmental chemicals, including metals and organic compounds, reveal the potential for certain chemicals to mediate toxicity through alterations in gene expression without changing the DNA sequence. This emerging field underscores the significance of understanding the epigenetic implications of exposure to various chemicals, potentially including Methyl 3-(1-aminoethyl)benzoate hydrochloride, in the context of public health and disease etiology (Baccarelli & Bollati, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 3-(1-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQSOTUHJSZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719938
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-aminoethyl)benzoate hydrochloride

CAS RN

1263378-68-2
Record name Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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